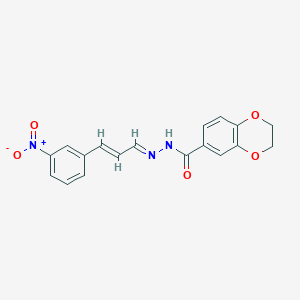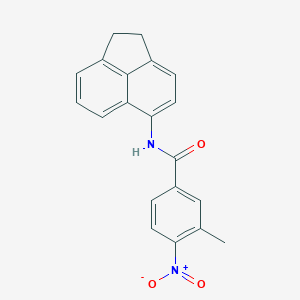![molecular formula C19H10N4O9 B400565 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B400565.png)
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes multiple nitro groups and a methoxy group attached to a benzoisoquinoline core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable isoquinoline precursor, followed by the introduction of the methoxy group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The methoxy group may enhance the compound’s ability to interact with biological membranes, facilitating its uptake by cells. The overall effect of the compound is mediated through its ability to modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-4-nitrophenyl isocyanate
Uniqueness
Compared to similar compounds, 5,8-bisnitro-2-[2-nitro-4-(methyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its multiple nitro groups and the benzoisoquinoline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H10N4O9 |
|---|---|
Peso molecular |
438.3g/mol |
Nombre IUPAC |
2-(4-methoxy-2-nitrophenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H10N4O9/c1-32-12-2-3-15(16(8-12)23(30)31)20-18(24)13-6-10(21(26)27)4-9-5-11(22(28)29)7-14(17(9)13)19(20)25/h2-8H,1H3 |
Clave InChI |
WRXLROMZFPKJAB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B400483.png)
![2-{[(5-Sec-butyl-2-hydroxyphenyl)imino]methyl}-4,6-bisnitrophenol](/img/structure/B400485.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B400488.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B400490.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400494.png)
![5-Chloro-2-(3-{[(5-{2-nitrophenyl}-2-furyl)methylene]amino}phenyl)-1,3-benzoxazole](/img/structure/B400496.png)
![Benzaldehyde {4-[(4-methylphenyl)amino]-6-[4-(phenylmethyl)piperidin-1-yl]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B400498.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B400499.png)

![4-Bromo-2-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B400501.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400502.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400505.png)
![2-Fluorobenzaldehyde [4-(4-benzylpiperidin-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400507.png)
